アンピシリン-d5

概要

説明

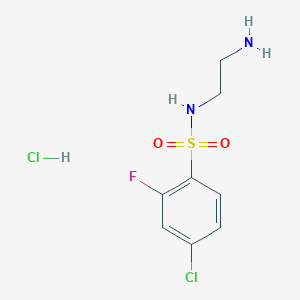

アンピシリン-d5は、広域スペクトルβ-ラクタム系抗生物質であるアンピシリンの重水素化形態です。this compoundの重水素標識は、アンピシリンの定量化のための質量分析における内部標準として特に有用です。 この化合物は、アンピシリンの抗菌作用を保持しており、さまざまなグラム陽性菌およびグラム陰性菌に対して効果的です .

科学的研究の応用

Ampicillin-d5 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of ampicillin.

Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ampicillin in the body.

Industry: Applied in quality control processes to ensure the consistency and purity of ampicillin products

作用機序

アンピシリン-d5は、細菌細胞壁の合成を阻害することにより、抗菌作用を発揮します。これは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻止します。これにより、細胞壁が弱体化し、最終的に細菌が溶解します。 重水素標識は、アンピシリンの作用機序を変更しません .

類似化合物:

アンピシリン: this compoundの非重水素化形態であり、抗生物質として広く使用されています。

アモキシシリン: 構造と作用機序が類似した別のβ-ラクタム系抗生物質です。

ペニシリンG: アンピシリンよりも活動スペクトルが狭い、天然に存在するペニシリン

This compoundの独自性: this compoundの主な独自性は、その重水素標識にあります。これは、分析技術における内部標準としての有用性を高めます。 この標識により、さまざまなサンプル中のアンピシリンのより正確な定量化と分析が可能になり、研究および産業用途において非常に貴重なものとなっています .

Safety and Hazards

生化学分析

Biochemical Properties

Ampicillin-d5 plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these PBPs, ampicillin-d5 inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

Ampicillin-d5 affects various types of cells, primarily targeting bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can influence cell signaling pathways by inhibiting the synthesis of peptidoglycan, which is crucial for maintaining cell shape and integrity. Additionally, ampicillin-d5 can affect gene expression related to cell wall synthesis and repair mechanisms .

Molecular Mechanism

The molecular mechanism of action of ampicillin-d5 involves the inhibition of PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these enzymes, ampicillin-d5 prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis. This binding interaction is highly specific, allowing ampicillin-d5 to effectively target and inhibit bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ampicillin-d5 can change over time. The stability of ampicillin-d5 is generally high, with a shelf life of several years when stored properly. Degradation can occur under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of ampicillin-d5 vary with different dosages in animal models. At therapeutic doses, ampicillin-d5 effectively inhibits bacterial growth and reduces infection symptoms. At higher doses, toxic effects can occur, including nephrotoxicity and alterations in normal gut flora. Threshold effects are observed, where a minimum effective dose is required to achieve antibacterial activity without causing adverse effects .

Metabolic Pathways

Ampicillin-d5 is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver and excreted via the kidneys. Enzymes such as beta-lactamases can hydrolyze ampicillin-d5, rendering it inactive. The presence of these enzymes can affect the metabolic flux and levels of active ampicillin-d5 in the body .

Transport and Distribution

Within cells and tissues, ampicillin-d5 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters. Binding proteins in the blood can also influence its distribution and localization. The compound tends to accumulate in areas of infection, where it exerts its antibacterial effects .

Subcellular Localization

Ampicillin-d5 is primarily localized in the bacterial cell wall, where it exerts its inhibitory effects on PBPs. Targeting signals and post-translational modifications direct ampicillin-d5 to specific compartments within bacterial cells. This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits cell wall synthesis .

準備方法

合成経路と反応条件: アンピシリン-d5の合成は、アンピシリン分子への重水素原子の組み込みを伴います。これは、合成過程で重水素化試薬を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、重水素ガス存在下でのアンピシリンの触媒的 hydrogenation であり、水素原子を重水素で置換します .

工業生産方法: this compoundの工業生産は、通常、重水素化試薬と触媒を用いた大規模合成を伴います。このプロセスは、最終生成物の高収率と純度を確保するために最適化されています。 生産は、重水素標識の完全性を維持するために制御された条件下で行われます .

化学反応の分析

反応の種類: アンピシリン-d5は、アンピシリンと同様の化学反応を起こします。これには、以下が含まれます。

酸化: this compoundは、さまざまな酸化生成物を生成するために酸化できます。

還元: 還元反応は、this compoundをその還元形態に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はアンピシリンスルホキシドの形成につながる可能性がありますが、還元はアンピシリンアルコールをもたらす可能性があります .

4. 科学研究における用途

This compoundは、その重水素標識により、科学研究において広く使用されています。これは、いくつかの利点を提供します。

化学: アンピシリンの正確な定量化のための質量分析における内部標準として使用されます。

生物学: 細菌耐性と抗生物質の有効性を調べる研究に使用されます。

医学: 体内でのアンピシリンの分布と代謝を追跡するための薬物動態研究で使用されます。

類似化合物との比較

Ampicillin: The non-deuterated form of ampicillin-d5, widely used as an antibiotic.

Amoxicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.

Penicillin G: A naturally occurring penicillin with a narrower spectrum of activity compared to ampicillin

Uniqueness of Ampicillin-d5: The primary uniqueness of ampicillin-d5 lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .

特性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-IEEUEUFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101326 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426173-65-0 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)